N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzothiazole core, a morpholinoethyl side chain, and a naphthalene moiety. The hydrochloride salt form enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S.ClH/c1-2-20-8-6-12-24-26(20)28-27(33-24)30(14-13-29-15-17-32-18-16-29)25(31)19-22-10-5-9-21-7-3-4-11-23(21)22;/h3-12H,2,13-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDORMFLYMMERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements, including:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Morpholinoethyl group : Enhances solubility and may influence pharmacokinetics.
- Naphthalene ring : Imparts additional hydrophobic characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C27H30ClN3O2S |
| Molecular Weight | 496.1 g/mol |
| CAS Number | 1328605-50-0 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism is thought to involve the inhibition of specific enzymes or receptors that regulate cell proliferation and survival pathways .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar thiazole structures have demonstrated promising AChE inhibitory activity, indicating that this compound may also possess therapeutic potential in cognitive decline associated with neurodegenerative disorders .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Binding to Enzymes : The compound may interact with key enzymes involved in cancer progression and neurotransmitter regulation.
- Modulation of Signaling Pathways : It may influence various cellular signaling pathways that control apoptosis and cell cycle progression.
Case Studies
- Study on Anticancer Activity :
- In Silico Studies :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s unique substituents differentiate it from similar acetamide derivatives:
- Benzothiazole vs.
- Morpholinoethyl Side Chain: Compared to sulfonyl or nitro groups in analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , the morpholinoethyl moiety improves water solubility and may reduce metabolic instability.
- Naphthalene Moiety : The bulky naphthalene group contrasts with phenyl or methyl groups in other acetamides, likely influencing steric interactions and logP values .
Research Findings and Hypotheses
Crystallographic Insights
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 4-ethylbenzo[d]thiazol-2-amine with activated acetamide intermediates in the presence of coupling agents (e.g., EDC·HCl) under inert conditions. Solvents like dichloromethane or DMF are used with triethylamine as a base to neutralize HCl byproducts. Post-reaction purification via column chromatography or recrystallization (e.g., ethanol/water systems) is critical for achieving >95% purity .
- Key Variables : Temperature (0–25°C), reaction time (3–24 hours), and stoichiometric ratios (1:1.2 for amine:acylating agent) significantly impact yield. Monitoring with TLC/HPLC is recommended .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at C4 of benzothiazole, naphthalene protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 534.2) .
- X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between benzothiazole and naphthalene moieties (e.g., ~79° in analogous structures) .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. morpholino groups) influence bioactivity?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs (e.g., replacing ethyl with methyl or phenyl groups) and testing against biological targets (e.g., kinases, GPCRs). For example:
- Morpholinoethyl Group : Enhances solubility and membrane permeability via hydrogen bonding with polar residues .
- Ethyl Substituent : Modulates lipophilicity, impacting blood-brain barrier penetration in neurotargeting assays .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound stability. Mitigation approaches:
- Dose-Response Repetition : Test across multiple concentrations (e.g., 0.1–100 µM) in triplicate .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of acetamide in acidic media) .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) vs. target-specific activity (e.g., Western blot for phosphorylated proteins) .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to assess redox potential and metabolic susceptibility (e.g., oxidation at naphthalene positions) .
- Pharmacophore Mapping : Identifies shared features with known toxicophores (e.g., similarity to hERG channel inhibitors) using tools like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
